N-(2-((6-(Pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H17F3N6O2S and its molecular weight is 438.43. The purity is usually 95%.
BenchChem offers high-quality N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Krebstherapie und -bildgebung
- Anwendungen:
- PET-Bildgebung: Forscher haben radiofluorierte Derivate dieser Verbindung als Positronen-Emissions-Tomographie (PET)-Bildgebungssonden für Trk-Rezeptoren entwickelt . Diese Radioliganden ermöglichen die nicht-invasive Visualisierung der Trk-Expression in vivo und unterstützen die Krebsdiagnose und die Überwachung der therapeutischen Reaktionen.
Physikalisch-chemische Eigenschaften und Selektivitätsprofile
Zusammenfassend lässt sich sagen, dass diese vielseitige Verbindung vielversprechend für die Krebsforschung, die Erforschung neurodegenerativer Erkrankungen und die Medikamentenentwicklung ist. Ihre Wechselwirkungen mit Trk-Rezeptoren machen sie zu einem wertvollen Werkzeug, um verschiedene Erkrankungen zu verstehen und möglicherweise zu behandeln. 🌟
Wirkmechanismus
Target of Action
The primary targets of this compound are Tropomyosin receptor kinases (TrkA/B/C) . These receptors are recognized as a hallmark of numerous neurodegenerative diseases including Parkinson’s, Huntington’s and Alzheimer’s disease . They are also known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers .
Mode of Action
The compound acts as an inhibitor of TrkA/B/C . It binds to these receptors, preventing their activation and subsequent signaling. This inhibition can disrupt the progression of diseases and cancers associated with the dysregulation of these receptors .
Biochemical Pathways
The inhibition of TrkA/B/C affects various biochemical pathways. These pathways are involved in cell growth, differentiation, and survival. By inhibiting TrkA/B/C, the compound can disrupt these pathways, potentially slowing or halting the progression of diseases and cancers associated with these receptors .
Result of Action
The result of the compound’s action is the disruption of TrkA/B/C signaling. This can lead to a decrease in cell growth, differentiation, and survival, potentially slowing or halting the progression of diseases and cancers associated with these receptors .
Biologische Aktivität
N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Structural Overview
The compound features a unique structural arrangement with multiple functional groups that may influence its biological interactions. Specifically, it includes:
- Pyridazine and Pyridine Rings : These heterocycles are known for their reactivity and ability to interact with various biological targets.
- Trifluoromethyl Group : This group enhances lipophilicity and can modulate the compound's pharmacokinetics.
Mechanisms of Biological Activity
Research indicates that compounds similar to N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide exhibit significant biological activities, particularly in the following areas:
-
Anticancer Activity :
- Compounds with similar structures have been shown to act as kinase inhibitors, which are crucial in cancer progression. For instance, pyridazine derivatives have demonstrated effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis .
- A study highlighted the synthesis of pyridine derivatives that exhibited anticancer properties through molecular modeling and evaluation, suggesting that modifications to the structure can enhance efficacy against specific cancer types .
-
Antimicrobial Properties :
- The presence of the pyridine and pyridazine rings is associated with antibacterial and antifungal activities. Research has shown that certain derivatives can inhibit the growth of pathogens such as E. coli and S. aureus due to their ability to disrupt cellular processes .
- Structure-activity relationship (SAR) studies indicate that specific substitutions on these rings can significantly enhance antimicrobial potency .
-
Kinase Inhibition :
- The compound's design suggests potential as a multi-target kinase inhibitor. Kinases play pivotal roles in various diseases, including cancer and inflammatory disorders. The binding affinity of similar compounds to kinase domains has been evaluated using molecular docking simulations, indicating promising interactions that could lead to drug development .
Case Study 1: Anticancer Activity
A series of pyridazine derivatives were synthesized and evaluated for their anticancer activity against different cell lines. The results indicated that modifications in the amino groups significantly affected their potency, with some compounds showing IC50 values in the low micromolar range against breast cancer cells .
Case Study 2: Antimicrobial Evaluation
In another study, novel sulfonamide derivatives were tested for their antimicrobial efficacy. The results demonstrated that specific substitutions on the benzene ring improved activity against Candida albicans and Staphylococcus aureus, highlighting the importance of structural diversity in enhancing biological activity .
Data Table: Comparison of Biological Activities
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide | Pyridine and pyridazine rings | Anticancer, Antimicrobial | Multi-target kinase inhibitor potential |
4-Aminoquinoline | Quinolines with amino groups | Antimalarial | Well-studied in drug development |
N-(6-(pyridin-2-ylamino)pyridazin-3-yl)amide | Pyridine and pyridazine rings | Anticancer activity | Contains both aromatic systems |
Eigenschaften
IUPAC Name |
N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N6O2S/c19-18(20,21)13-4-6-14(7-5-13)30(28,29)24-12-11-23-16-8-9-17(27-26-16)25-15-3-1-2-10-22-15/h1-10,24H,11-12H2,(H,23,26)(H,22,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOHEJCRQVAXKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NN=C(C=C2)NCCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.